molecular formula C10H7FO3 B13560085 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Cat. No.: B13560085
M. Wt: 194.16 g/mol
InChI Key: MMWMRUAIBQKGOM-UHFFFAOYSA-N
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Description

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated organic compound that belongs to the indene family. This compound is characterized by the presence of a fluorine atom at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 4th position on the indene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the introduction of the fluorine atom and the formation of the indene ring. One common method is the reaction of a suitable fluorinated precursor with a cyclization agent under controlled conditions. For example, the reaction of 2-fluorobenzaldehyde with malonic acid in the presence of a base can lead to the formation of the indene ring, followed by oxidation to introduce the keto group .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The keto and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile: A similar compound with additional fluorine atoms and different functional groups.

    7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Another fluorinated compound with a quinoline ring structure.

Uniqueness

6-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a keto and carboxylic acid group on the indene ring. This combination of functional groups and the fluorine atom’s influence on the compound’s reactivity and biological activity make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

6-fluoro-3-oxo-1,2-dihydroindene-4-carboxylic acid

InChI

InChI=1S/C10H7FO3/c11-6-3-5-1-2-8(12)9(5)7(4-6)10(13)14/h3-4H,1-2H2,(H,13,14)

InChI Key

MMWMRUAIBQKGOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2C(=O)O)F

Origin of Product

United States

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